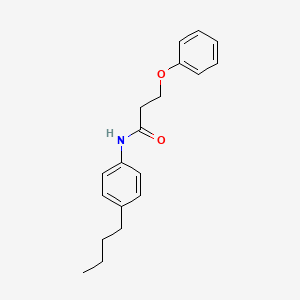![molecular formula C15H15BrN2O5 B11688774 5-[4-(2-bromoethoxy)-3-ethoxybenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11688774.png)
5-[4-(2-bromoethoxy)-3-ethoxybenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[4-(2-BROMOETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE: is a complex organic compound characterized by its unique structure, which includes a diazinane ring and brominated ethoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(2-BROMOETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Bromination: Introduction of the bromo group into the ethoxyphenyl ring.
Formation of the Diazinane Ring: Cyclization reactions to form the diazinane ring.
Condensation: Condensation of the brominated ethoxyphenyl derivative with the diazinane ring to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups.
Reduction: Reduction reactions may target the diazinane ring or the brominated phenyl group.
Substitution: The bromine atom in the ethoxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are of interest for their potential therapeutic properties. They may be explored as candidates for drug development, particularly in the treatment of diseases where brominated phenyl derivatives have shown efficacy.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-{[4-(2-BROMOETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The brominated phenyl group may interact with enzymes or receptors, altering their activity. The diazinane ring can also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- 5-{[4-(2-CHLOROETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
- 5-{[4-(2-FLUOROETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
- 5-{[4-(2-IODOETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
Uniqueness
The uniqueness of 5-{[4-(2-BROMOETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE lies in its brominated ethoxyphenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its chloro, fluoro, and iodo analogs. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C15H15BrN2O5 |
|---|---|
Peso molecular |
383.19 g/mol |
Nombre IUPAC |
5-[[4-(2-bromoethoxy)-3-ethoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H15BrN2O5/c1-2-22-12-8-9(3-4-11(12)23-6-5-16)7-10-13(19)17-15(21)18-14(10)20/h3-4,7-8H,2,5-6H2,1H3,(H2,17,18,19,20,21) |
Clave InChI |
KOUGRUHKYJNMNL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)OCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,9,11-Trimethyl-3-(prop-1-en-2-yl)-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B11688691.png)
![ethyl 4-[3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B11688695.png)
![2-methyl-N'-[(E)-pyridin-4-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11688700.png)

![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11688720.png)
![3-(2-chlorophenyl)-5-methyl-N-[2-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B11688726.png)
![5-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11688736.png)
![4-chloro-N'-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide](/img/structure/B11688741.png)
![N'-[(E)-1H-benzimidazol-2-ylmethylidene]-4-bromobenzohydrazide](/img/structure/B11688744.png)
![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(4-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11688745.png)
![6-Bromo-1-(4-methoxyanilino)-3-methyl-3H-naphtho[1,2,3-DE]quinoline-2,7-dione](/img/structure/B11688759.png)
![N'-[(E)-(4-nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11688766.png)
![(5Z)-3-(4-hydroxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11688778.png)
![2-(2-Bromo-4-nitrophenoxy)-N'-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide](/img/structure/B11688790.png)
